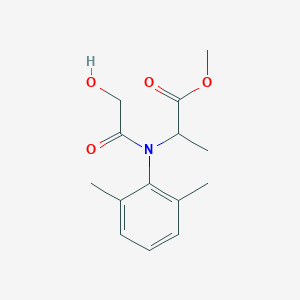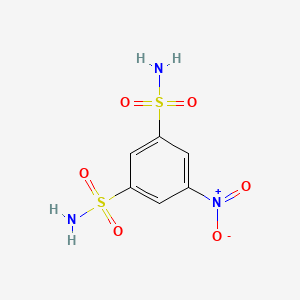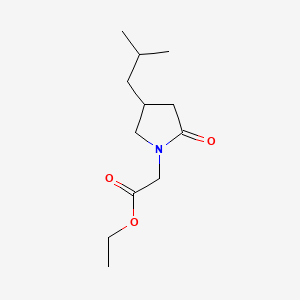
Ethyl 2-Oxo-4-propyl-1-pyrrolidineacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-Oxo-4-propyl-1-pyrrolidineacetate is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its pyrrolidine ring structure, which is a common motif in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-Oxo-4-propyl-1-pyrrolidineacetate can be synthesized through several methods. One common approach involves the reaction of (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid with an alkyl haloformate, followed by treatment with ammonia . Another method includes the cyclization of (S)-2-aminobutanamide with specific reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-Oxo-4-propyl-1-pyrrolidineacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-Oxo-4-propyl-1-pyrrolidineacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its therapeutic potential, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Ethyl 2-Oxo-4-propyl-1-pyrrolidineacetate involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, influencing synaptic transmission and neuronal activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Ethyl 2-Oxo-4-propyl-1-pyrrolidineacetate can be compared with other similar compounds, such as:
Methyl 2-Oxo-1-pyrrolidineacetate: Similar structure but different alkyl group.
(S)-alpha-ethyl-2-oxo-1-pyrrolidineacetamide: Shares the pyrrolidine ring but differs in functional groups.
These compounds share structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C12H21NO3 |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
ethyl 2-[4-(2-methylpropyl)-2-oxopyrrolidin-1-yl]acetate |
InChI |
InChI=1S/C12H21NO3/c1-4-16-12(15)8-13-7-10(5-9(2)3)6-11(13)14/h9-10H,4-8H2,1-3H3 |
Clave InChI |
QEFYJPZRJCOBMC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1CC(CC1=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


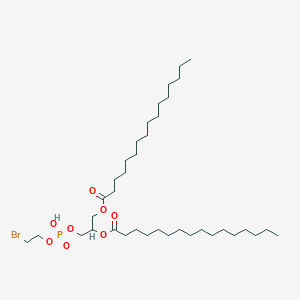



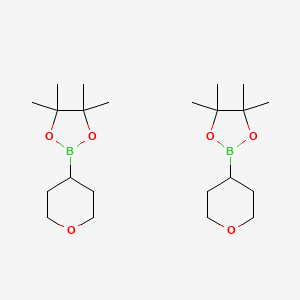

![2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-7'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412325.png)
